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Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

Cat. No.: B031989

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and
synthetic methodologies for 3-Bromopyridin-2-ol (CAS: 13466-43-8), a key heterocyclic
building block in medicinal chemistry and organic synthesis. This document details
experimental protocols for its synthesis and spectroscopic characterization, presents
guantitative data in a structured format, and visualizes the synthetic workflow. 3-
Bromopyridin-2-ol exists in a tautomeric equilibrium with its keto form, 3-bromo-2(1H)-
pyridinone, with spectroscopic evidence suggesting the predominance of the keto tautomer in
both solid and solution phases.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Bromopyridin-2-ol, primarily
in its 3-bromo-2(1H)-pyridinone tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data for 3-bromo-2(1H)-pyridinone[1]
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
H-6 7.87 dd 7.3,1.9
H-4 7.49 dd 6.4,1.9
H-5 6.24 dd 7.3,6.4

Solvent: CDClIs, Instrument Frequency: 500 MHz

Table 2: 13C NMR Spectral Data for 3-bromo-2(1H)-pyridinone[1]

Carbon Chemical Shift (6, ppm)
C-2 161.9
C-6 143.9
C-4 134.4
C-5 115.7
C-3 107.7

Solvent: CDCls, Instrument Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for 3-bromo-2(1H)-pyridinone[1]

Wavenumber (cm~—?)

Interpretation

3339

N-H stretch

3105, 2991, 2942

C-H stretch

1776, 1650 C=0 stretch (carbonyl)
1610 C=C stretch
1464 C-N stretch / C-H bend
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Sample Preparation: Neat

The presence of a strong carbonyl (C=0) stretch in the IR spectrum provides strong evidence
for the predominance of the 3-bromo-2(1H)-pyridinone tautomer.

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3-bromo-2(1H)-pyridinone[1]

lon Calculated m/z Found m/z

[M+Na]* 195.9369 195.9373

lonization Technique: Electrospray lonization (ESI)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic
analysis of 3-Bromopyridin-2-ol.

Synthesis of 3-Bromopyridin-2-ol
Two common methods for the synthesis of 3-Bromopyridin-2-ol are detailed below.
Method 1: From 2-Amino-3-bromopyridine[1]

e A solution of 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) and sulfuric acid (35 mL, 0.66
mol) in water (175 mL) is prepared and cooled to 0°C.

e A solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) is added dropwise to the
cooled solution.

e The reaction mixture is stirred for 1 hour at 0°C.
e The reaction is neutralized with a concentrated solution of sodium hydroxide to a pH of 7.

e The agueous solution is extracted with chloroform (3 x 200 mL).
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e The combined organic layers are washed with brine (200 mL), dried over magnesium sulfate,
filtered, and concentrated under reduced pressure to yield the product as a cream-colored
solid.

Method 2: Direct Bromination of 2-Pyridone[1]

» Astirred suspension of 2-pyridone (19 g, 200 mmol) in 200 mL of 1 M aqueous potassium
bromide is prepared at room temperature.

e A solution of bromine (32 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is
added over 15 minutes.

e The mixture is stirred vigorously at room temperature overnight.
e The resulting crystalline precipitate is collected by filtration.

e The crude product is purified by recrystallization from acetonitrile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-Bromopyridin-2-ol (approximately 5-10 mg) is dissolved in deuterated
chloroform (CDClIs, approximately 0.75 mL).

The solution is transferred to a 5 mm NMR tube.

'H and 13C NMR spectra are acquired on a 500 MHz NMR spectrometer.

Data is processed, and chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy

e A small amount of the solid 3-Bromopyridin-2-ol is placed on the diamond crystal of an
Attenuated Total Reflectance (ATR) FT-IR spectrometer.

e The spectrum is recorded over a range of 4000-400 cm~1,
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» Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200
mg of dry KBr and pressing the mixture into a thin disk.

Mass Spectrometry (MS)

o Adilute solution of 3-Bromopyridin-2-ol is prepared in a suitable solvent (e.g., methanol or
acetonitrile).

e The solution is introduced into a high-resolution mass spectrometer equipped with an
electrospray ionization (ESI) source.

e The mass spectrum is acquired in positive ion mode to observe the [M+H]* or [M+Na]* ions.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 3-
Bromopyridin-2-ol.
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Caption: Synthetic workflows for 3-Bromopyridin-2-ol.
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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